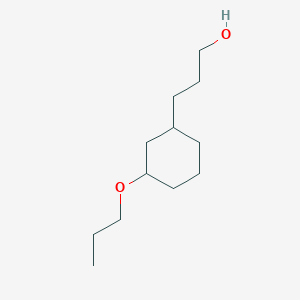

3-(3-Propoxycyclohexyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Propoxycyclohexyl)propan-1-ol is an organic compound with the molecular formula C12H24O2 It is a cyclohexane derivative with a propoxy group attached to the cyclohexane ring and a propanol group attached to the propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Propoxycyclohexyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanol with propylene oxide in the presence of a base catalyst to form this compound. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as potassium hydroxide or sodium hydroxide is common in these processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Propoxycyclohexyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

Substitution: Thionyl chloride in the presence of pyridine at 0-5°C.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

3-(3-Propoxycyclohexyl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Propoxycyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-Chloropropoxy)propan-1-ol

- 3-(Cyclohexyloxy)propan-1-ol

- 3-(3-Butoxycyclohexyl)propan-1-ol

Comparison

3-(3-Propoxycyclohexyl)propan-1-ol is unique due to its specific propoxy group attached to the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

3-(3-Propoxycyclohexyl)propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H22O2

Molecular Weight: 198.31 g/mol

IUPAC Name: this compound

The compound features a cyclohexyl ring substituted with a propoxy group, contributing to its unique biological properties.

Research indicates that this compound may exhibit several mechanisms of action:

- Immunosuppressive Activity : The compound has been identified as having low toxicity and significant immunosuppressive effects, making it potentially useful in preventing organ transplant rejection and treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects, which could be crucial in managing conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study 1: Immunosuppressive Effects

A study conducted on rat models demonstrated that administration of this compound significantly reduced the incidence of acute rejection in kidney transplants. The results indicated a marked decrease in T-cell activation and cytokine production, suggesting that this compound could serve as an effective immunosuppressant .

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress showed that this compound reduced cell death significantly compared to control groups. This suggests its potential application in neurodegenerative disease therapies .

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed promising results:

- Toxicity Studies : Toxicological assessments have confirmed low toxicity levels, making it a candidate for further development in clinical settings .

- Mechanistic Insights : Further studies are needed to elucidate the precise molecular pathways through which this compound exerts its effects, particularly regarding its neuroprotective mechanisms .

Properties

IUPAC Name |

3-(3-propoxycyclohexyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-9-14-12-7-3-5-11(10-12)6-4-8-13/h11-13H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCACCCFPLJHEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCC(C1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.